1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole
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Overview
Description
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole is an organofluorine compound that features a pyrazole ring substituted with a difluoropropyl and an ethynyl group. Organofluorine compounds are known for their unique chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method is the radical-induced difluoroethylation of pyrazole derivatives, which can be achieved under mild conditions without the need for metal catalysts or exogenous additives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoropropyl and ethynyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoropropyl group can enhance the compound’s metabolic stability and potency, while the ethynyl group can participate in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-Difluoropropyl)-1H-indole: Another fluorinated compound with a different core structure.
1-(2,2-Difluoropropyl)-4-fluorobenzene: A benzene derivative with similar fluorinated substituents.
1,1-Difluorocyclopropane derivatives: Compounds with a difluorocyclopropane moiety that exhibit unique chemical reactivity.
These compounds share some similarities in their chemical properties but differ in their core structures and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H8F2N2 |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(2,2-difluoropropyl)-3-ethynylpyrazole |
InChI |
InChI=1S/C8H8F2N2/c1-3-7-4-5-12(11-7)6-8(2,9)10/h1,4-5H,6H2,2H3 |
InChI Key |
FVFFWRHUINHSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC(=N1)C#C)(F)F |
Origin of Product |
United States |
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